2-fluoro-5-(pyrrolidin-2-yl)pyridine
Description
2-Fluoro-5-(pyrrolidin-2-yl)pyridine (C₉H₁₁FN₂) is a pyridine derivative featuring a fluorine atom at the 2-position and a pyrrolidin-2-yl substituent at the 5-position. Its molecular weight is 161.20 g/mol, with a SMILES string of C1CC(NC1)C2=CN=C(C=C2)F .
Properties
CAS No. |
1270575-64-8 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of lactams.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-fluoro-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and physicochemical properties of 2-fluoro-5-(pyrrolidin-2-yl)pyridine with its analogs:
Key Comparative Insights
Electronic Effects
- The methylsulfonyl (SO₂CH₃) group in 2-fluoro-5-(methylsulfonyl)pyridine introduces strong EWG effects, increasing acidity at adjacent positions and influencing hydrogen-bonding interactions .
Steric and Stereochemical Considerations
- The 3-pyrrolidin-2-yl substituent in 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine adds steric hindrance at C3, which may limit rotational freedom and alter binding kinetics compared to the parent compound .
- Chirality in the parent compound and its chloro analog (e.g., (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2HCl ) could lead to enantiomer-specific biological activity, a critical factor in drug design .
Solubility and Reactivity
- The boronic ester derivative 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₆BFNO₂) is highly reactive in Suzuki-Miyaura couplings but exhibits low aqueous solubility due to its nonpolar boronate group .
- The pyrrolidin-2-yl group in the parent compound enhances solubility in polar organic solvents (e.g., methanol, ethanol) compared to CF₃ or thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
